molecular formula C15H22O4 B1204478 7-Hydroxytrichodermol CAS No. 99624-08-5

7-Hydroxytrichodermol

Cat. No.: B1204478
CAS No.: 99624-08-5
M. Wt: 266.33 g/mol
InChI Key: HSKDIWXLQLBLPQ-HRDJXZGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxytrichodermol is a trichothecene mycotoxin produced by the fungus Myrothecium roridum . Trichothecenes are a group of sesquiterpenoid compounds known for their toxic effects on eukaryotic cells.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxytrichodermol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .

Scientific Research Applications

7-Hydroxytrichodermol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxytrichodermol involves the inhibition of protein synthesis in eukaryotic cells. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition leads to cell death, making it a potent cytotoxic agent .

Comparison with Similar Compounds

  • Trichothecolone
  • 7-Hydroxyscirpene
  • 8-Deoxy-trichothecin

Comparison: 7-Hydroxytrichodermol is unique among trichothecenes due to its specific hydroxylation pattern, which influences its biological activity. Compared to trichothecolone and 7-hydroxyscirpene, it exhibits distinct cytotoxic properties and a different spectrum of activity against various cell lines .

Properties

CAS No.

99624-08-5

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(2S,3R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3,11-diol

InChI

InChI=1S/C15H22O4/c1-8-4-9(16)13(2)11(5-8)19-12-6-10(17)14(13,3)15(12)7-18-15/h5,9-12,16-17H,4,6-7H2,1-3H3/t9-,10-,11-,12-,13+,14?,15?/m1/s1

InChI Key

HSKDIWXLQLBLPQ-HRDJXZGKSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1)O)(C3([C@@H](C[C@H](C34CO4)O2)O)C)C

SMILES

CC1=CC2C(C(C1)O)(C3(C(CC(C34CO4)O2)O)C)C

Canonical SMILES

CC1=CC2C(C(C1)O)(C3(C(CC(C34CO4)O2)O)C)C

Synonyms

7-hydroxytrichodermol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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